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Compound of Interest

Compound Name: 4-(3-Chlorophenyl)pyridine
CAS No.: 5957-92-6
Cat. No.: B1610065

Get Quote

A Privileged Biaryl Scaffold for Medicinal Chemistry
Executive Summary

4-(3-Chlorophenyl)pyridine (CAS 5957-92-6) is a critical heterocyclic building block used
extensively in the synthesis of bioactive small molecules.[1][2] Belonging to the class of 4-
arylpyridines, this motif serves as a "privileged structure" in drug discovery, frequently
appearing in kinase inhibitors, GPCR ligands, and antimicrobial agents.

The presence of the 3-chloro substituent on the phenyl ring is non-trivial; it modulates
lipophilicity (

), blocks metabolic oxidation at the meta position, and induces specific electronic effects that
influence the basicity of the distal pyridine nitrogen. This guide provides a validated synthetic
workflow via Suzuki-Miyaura cross-coupling and analyzes its utility in structure-activity
relationship (SAR) campaigns.

Chemical Identity & Physicochemical Profile[2][3][4]
[5][6]
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Property Data
CAS Number 5957-92-6
IUPAC Name 4-(3-Chlorophenyl)pyridine

Molecular Formula

Molecular Weight 189.64 g/mol

Appearance Off-white to pale yellow solid

Soluble in DCM, DMSO, Methanol; Sparingly

Solubilit
y soluble in water

LogP (Predicted) ~3.2 (Lipophilic)

~5.2 (Slightly less basic than pyridine due to aryl
pKa (Pyridine N) ) (. oty i y
induction)

Key Hazards H302 (Harmful if swallowed), H315 (Skin Irritant)

Synthetic Methodology: Suzuki-Miyaura Cross-
Coupling[5][8]

The most robust route to CAS 5957-92-6 is the palladium-catalyzed cross-coupling of 4-
bromopyridine (or its hydrochloride salt) with 3-chlorophenylboronic acid. This pathway is
preferred over Gomberg-Bachmann arylations due to milder conditions and higher
regioselectivity.

Mechanistic Logic
The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to

, transmetallation with the activated boronate species, and reductive elimination to form the
biaryl bond.

o Catalyst Selection:

is the standard zero-valent source. However, if the aryl chloride is used as the electrophile, a
more electron-rich ligand (e.g., SPhos or XPhos) is required to facilitate oxidative addition.
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o Base Role: Carbonate bases (

or
) activate the boronic acid to a boronate species

, Which is the active transmetallating agent.

Validated Experimental Protocol

Scale: 10 mmol

Reagents:

4-Bromopyridine Hydrochloride (1.94 g, 10 mmol)

3-Chlorophenylboronic acid (1.72 g, 11 mmol, 1.1 equiv)

(578 mg, 0.5 mmol, 5 mol%)

(4.14 g, 30 mmol, 3.0 equiv)

Solvent System: 1,4-Dioxane : Water (4:1 v/v, 40 mL)
Step-by-Step Workflow:

e Degassing: Charge a 100 mL round-bottom flask with 1,4-Dioxane and Water. Sparge with
Argon or Nitrogen for 15 minutes to remove dissolved

(Critical to prevent homocoupling and catalyst oxidation).
e Assembly: Add the 4-Bromopyridine HCI, 3-Chlorophenylboronic acid, and
under a positive stream of inert gas.

o Catalyst Addition: Add

last. Seal the flask with a septum and reflux condenser.

o Reaction: Heat the mixture to 90°C for 12—-16 hours. Monitor by TLC (Mobile phase: 30%
EtOAc in Hexanes). The product spot will be UV-active.
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o Workup: Cool to room temperature. Filter through a Celite pad to remove Palladium black.
Wash the pad with EtOAc.[3]

o Extraction: Dilute filtrate with water (50 mL) and extract with EtOAc (3 x 30 mL). Wash
combined organics with brine, dry over

, and concentrate in vacuo.
 Purification: Purify via flash column chromatography (

, Gradient: 10%

40% EtOAc/Hexanes).

Synthesis Visualization

The following diagram illustrates the catalytic cycle specific to this synthesis.
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Figure 1: Catalytic cycle for the synthesis of CAS 5957-92-6 showing the oxidative addition of
4-bromopyridine and transmetallation with the boronic acid.

Medicinal Chemistry Applications
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Pharmacophore Utility

The 4-arylpyridine moiety mimics the biphenyl scaffold but introduces a nitrogen atom that can
function as a hydrogen bond acceptor (HBA).

» Kinase Inhibition: This scaffold is frequently found in Type | and Type Il kinase inhibitors
(e.g., p38 MAP kinase or RAF inhibitors). The pyridine nitrogen often interacts with the
"hinge region" of the ATP-binding pocket.

o Metabolic Stability: The 3-chloro substitution is strategic. Unsubstituted phenyl rings are
prone to CYP450-mediated hydroxylation at the para and meta positions. The chlorine atom
blocks the meta site and sterically hinders the para site, extending the compound's half-life (

Structure-Activity Relationship (SAR) Logic

When using CAS 5957-92-6 as a lead, researchers typically explore the following
modifications:

Modification Site Chemical Logic Biological Impact

Increases solubility; creates
o o o prodrugs or specific
Pyridine N N-Oxidation or Quaternization ]
membrane-impermeable

probes.

Modulates electronic density of

the phenyl ring. -Cl is lipophilic
Replacement with -F, -CF3, - (

3-Chloro Group oM
e

); -F is smaller and more

electronegative.

Creates "hinge binders" for
Pyridine C-2/C-6 Introduction of -NH2 or -CN kinases; increases H-bond
donor/acceptor count.
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Analytical Characterization

To verify the identity of the synthesized compound, the following spectral data should be
obtained:

e 1H NMR (400 MHz, CDCI3):

[¢]

8.68 (d, J = 6.0 Hz, 2H, Pyridine-H2,6) — Deshielded by nitrogen.

[¢]

7.65 (s, 1H, Phenyl-H2) — Singlet due to meta-Cl.

o

7.55-7.45 (m, 3H, Phenyl-H4,6 + Pyridine-H3,5 overlap).

[¢]

7.42 (t, 1H, Phenyl-H5).
e MS (ESI+):

o Calculated

o Observed peaks often show the characteristic Chlorine isotope pattern (

) at m/z 190 and 192.

Handling & Safety (SDS Highlights)

 Signal Word:WARNING

e Hazard Statements:

o

H302: Harmful if swallowed.

H315: Causes skin irritation.

[¢]

[¢]

H319: Causes serious eye irritation.

o

H335: May cause respiratory irritation.
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« Storage: Store under inert atmosphere (Argon/Nitrogen) at 2—8°C. The pyridine ring is stable,
but prolonged exposure to air may lead to N-oxide formation over months.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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